

## Core Identification and Significance

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

Compound Name: Z-Dap-OH

Cat. No.: B554793

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N $\alpha$ -carbobenzyloxy-L-2,3-diaminopropionic acid, commonly abbreviated as **Z-Dap-OH**, is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap). The defining feature of **Z-Dap-OH** is the presence of a benzyloxycarbonyl (Z or Cbz) group selectively protecting the alpha-amino group. This strategic protection leaves the beta-amino group and the carboxylic acid available for subsequent chemical modifications, making it an invaluable intermediate in synthetic chemistry.

The primary CAS number for **Z-Dap-OH** is 35761-26-3.<sup>[1][2][3]</sup> Its significance lies in its role as a bifunctional building block. The free beta-amino group allows for orthogonal derivatization, enabling the construction of complex peptide structures, peptidomimetics, and other molecular scaffolds that are not readily accessible with standard proteinogenic amino acids.

## Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of **Z-Dap-OH** is essential for its effective use in experimental design, including reaction setup, purification, and storage.

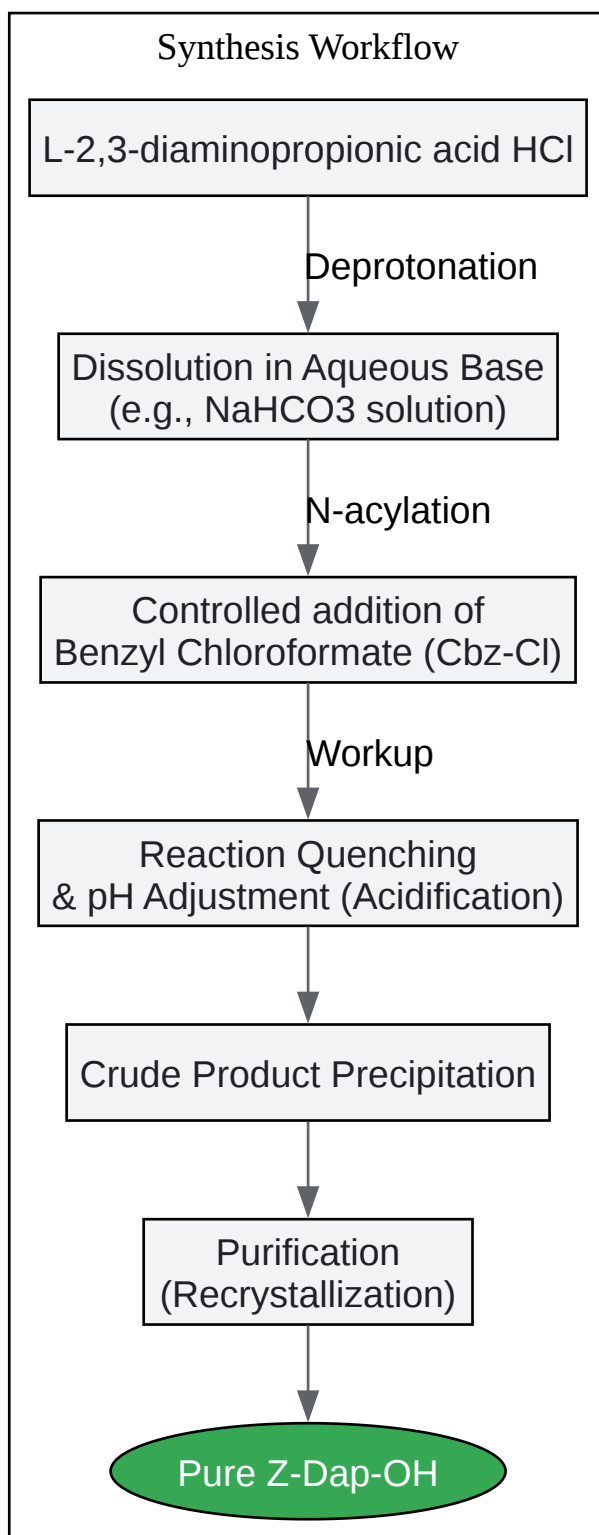
Property	Value	Source(s)
CAS Number	35761-26-3	[1][2][4]
Molecular Formula	C11H14N2O4	[1][2][4][5]
Molecular Weight	238.24 g/mol	[1][6]
IUPAC Name	(2S)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid	[2][4]
Synonyms	N $\alpha$ -Z-L-2,3-Diaminopropionic acid, Z-Dpr-OH, Cbz- $\beta$ -amino-L-alanine	[1][3][4]
Appearance	White to off-white solid or crystals	[7]
Melting Point	~240 °C (with decomposition)	[1]
Solubility	Soluble in dilute acid	[1]
Optical Activity	[ $\alpha$ ] <sub>20/D</sub> -39 $\pm$ 1°, c = 1% in 1 M HCl	[1]

## Synthesis and Characterization

The synthesis of **Z-Dap-OH** involves the selective protection of the  $\alpha$ -amino group of L-2,3-diaminopropionic acid. The choice of protecting group strategy is critical to ensure regioselectivity.

## General Synthetic Workflow

A common approach begins with L-2,3-diaminopropionic acid hydrochloride. The reaction is typically performed in an aqueous basic medium to deprotonate the amino groups, followed by the introduction of benzyl chloroformate (Cbz-Cl), the reagent for installing the Z-group. The pH must be carefully controlled to favor reaction at the more nucleophilic  $\alpha$ -amino group.



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Caption: Generalized workflow for the synthesis of **Z-Dap-OH**.

## Detailed Experimental Protocol (Illustrative)

- **Preparation:** L-2,3-diaminopropionic acid hydrochloride (1 equivalent) is dissolved in a 1 M sodium bicarbonate solution. The mixture is cooled in an ice bath to 0-5 °C with stirring.
- **Z-Protection:** Benzyl chloroformate (1.1 equivalents) is added dropwise to the cold solution, ensuring the temperature remains below 5 °C. The pH is monitored and maintained in the range of 8.5-9.5 by the concurrent addition of 2 M NaOH.
- **Reaction:** The reaction is stirred vigorously at low temperature for 2-3 hours and then allowed to warm to room temperature overnight.
- **Workup:** The reaction mixture is washed with diethyl ether to remove unreacted benzyl chloroformate. The aqueous layer is then carefully acidified to a pH of ~3-4 with 1 M HCl.
- **Isolation & Purification:** The resulting white precipitate (crude **Z-Dap-OH**) is collected by vacuum filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

## Structural Characterization

To ensure the identity and purity of the synthesized **Z-Dap-OH**, a suite of analytical techniques is employed.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the molecular structure, verifying the presence of the benzyl group, the amino acid backbone, and the successful protection at the  $\alpha$ -position.
- **Mass Spectrometry (MS):** Electrospray ionization (ESI) or other soft ionization techniques are used to determine the molecular weight, confirming the expected value of 238.24 g/mol .  
[6]
- **Infrared (IR) Spectroscopy:** IR analysis helps identify key functional groups, such as the characteristic carbonyl stretches of the carbamate and carboxylic acid, as well as N-H and O-H stretches.[2]
- **Purity Analysis (HPLC):** Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of the final product.

## Applications in Research and Drug Development

**Z-Dap-OH** is a cornerstone reagent in peptide chemistry and the development of novel therapeutics. Its utility stems from the orthogonal nature of its functional groups.

### Building Block in Peptide Synthesis

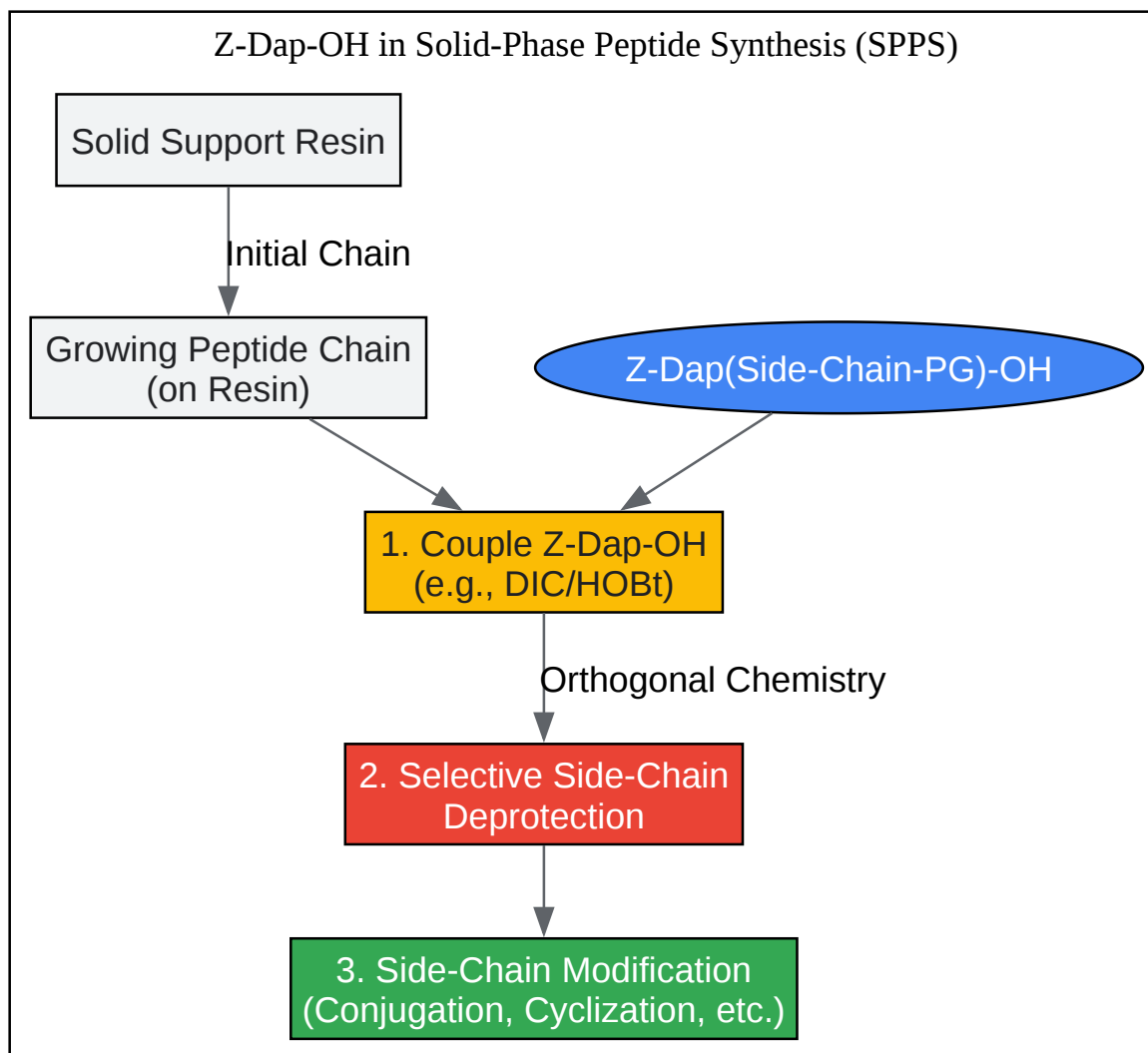
**Z-Dap-OH** is used in solution-phase peptide synthesis. The Z-group on the  $\alpha$ -amine is stable to the conditions used for peptide bond formation (e.g., carbodiimide coupling) but can be removed via hydrogenolysis, a method that does not affect most other protecting groups. This allows for the sequential elongation of a peptide chain from the N-terminus.

### Synthesis of Complex Peptides and Peptidomimetics

The true power of **Z-Dap-OH** lies in its free  $\beta$ -amino group. This allows for side-chain modification while the  $\alpha$ -amino and carboxyl termini are engaged in peptide bond formation. This is particularly valuable for synthesizing:

- **Branched Peptides:** The  $\beta$ -amino group can serve as an initiation point for a second peptide chain.
- **Cyclic Peptides:** The side-chain amine can be used to form a lactam bridge with a carboxylic acid elsewhere in the peptide sequence.
- **Bio-conjugates:** The amine serves as a handle for attaching other molecules, such as fluorescent dyes, cytotoxic drugs, or polyethylene glycol (PEG) chains.

A key application is in the synthesis of peptide natural products and their analogs, such as bleomycins, edeines, and tuberactinomycins, which contain Dap residues and exhibit potent biological activities.<sup>[1][4]</sup>



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Caption: Conceptual workflow for using **Z-Dap-OH** in SPPS.

## Handling, Storage, and Safety

Proper handling and storage are critical for maintaining the integrity of **Z-Dap-OH** and ensuring laboratory safety.

- **Storage:** The compound should be kept in a tightly sealed container in a dry, dark place at room temperature.<sup>[1]</sup> It is noted to be hygroscopic, so protection from moisture is important.<sup>[1]</sup>

- Safety Precautions: **Z-Dap-OH** is classified as an irritant.[1]
  - Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
  - Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses (eyeshields), gloves, and a lab coat, must be worn. In cases where dust may be generated, a type N95 dust mask is recommended.
  - Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

## Conclusion

N $\alpha$ -carbobenzyloxy-L-2,3-diaminopropionic acid (CAS: 35761-26-3) is more than just a chemical reagent; it is an enabling tool for advanced chemical synthesis. Its unique structure, with orthogonal protecting group potential, provides chemists with a versatile platform for constructing complex molecules with tailored properties. From fundamental peptide research to the development of sophisticated drug conjugates, **Z-Dap-OH** continues to be a compound of high strategic importance in the scientific community.

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- To cite this document: BenchChem. [Core Identification and Significance]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b554793#cas-number-for-z-dap-oh>]

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Address: 3281 E Guasti Rd

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